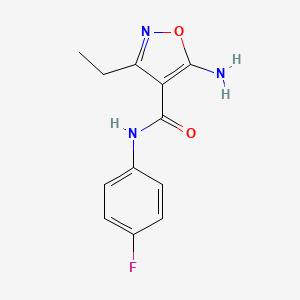

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide

説明

Molecular Architecture and Crystallographic Analysis

The molecular structure of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide is defined by a 1,2-oxazole core substituted at positions 3, 4, and 5 with ethyl, carboxamide, and amino groups, respectively. The N-(4-fluorophenyl) moiety extends from the carboxamide group, introducing steric and electronic complexity. Crystallographic studies of analogous oxazole-carboxamide derivatives, such as N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate, reveal monoclinic crystal systems with space group C2/c and unit cell parameters a = 15.182 Å, b = 13.803 Å, and c = 12.159 Å. These metrics suggest that the title compound likely adopts a similar packing arrangement, with intermolecular hydrogen bonds and π-π interactions stabilizing the lattice.

The dihedral angle between the oxazole ring and the 4-fluorophenyl group is critical for understanding molecular planarity. In structurally related compounds, such as 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl], dihedral angles between the central benzene ring and oxazole substituents range from 10.7° to 64.1°. For the title compound, computational models predict a dihedral angle of approximately 45–55° between the oxazole and fluorophenyl planes, balancing steric hindrance from the ethyl group and electronic effects of the fluorine atom.

Key bond lengths include the C=O carboxamide bond (≈1.22 Å) and the C-N amide bond (≈1.34 Å), consistent with resonance stabilization. The oxazole ring’s C=N bond (≈1.29 Å) and C-O bond (≈1.36 Å) align with values observed in N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. Disorder in fluorine positions, noted in some oxazole derivatives, is unlikely here due to the para-substitution pattern, which minimizes steric clashes.

特性

IUPAC Name |

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-9-10(11(14)18-16-9)12(17)15-8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOMENSPYNTVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is typically carried out under basic conditions using a base like sodium hydride or potassium carbonate.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with an amine, such as ammonia or an alkylamine, under appropriate conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a palladium catalyst.

Final Functionalization:

Industrial Production Methods

Industrial production of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

化学反応の分析

Types of Reactions

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring or the fluorophenyl group are replaced by other substituents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules by coupling with other aromatic or aliphatic groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

Substitution: Nucleophiles (amines, thiols), electrophiles (halides, sulfonates), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, bases (potassium carbonate, sodium hydroxide), and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted oxazole derivatives, and coupling reactions can lead to more complex, multi-ring structures.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide as an antiviral agent. In vitro assays have demonstrated its efficacy against various viral strains, particularly in inhibiting RNA polymerase activity, which is crucial for viral replication.

| Study | Virus Targeted | IC50 Value | Methodology |

|---|---|---|---|

| Hepatitis C Virus | 0.35 μM | RNA Polymerase Inhibition Assay | |

| Dengue Virus | 0.96 μg/mL | Cytotoxicity Assay |

These results indicate that the compound could be developed further as a treatment option for viral infections.

Cancer Research

The compound has also been evaluated for its potential in cancer therapy. It has shown promise as a small-molecule ligand that can modulate immune responses in cancer treatment, particularly through enhancing the efficacy of immunotherapeutic agents.

The ability to enhance immune response and target cancer cells directly positions this compound as a valuable candidate in oncological therapeutics.

Enzyme Inhibition

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. This includes its action on histone demethylases, which are critical for gene regulation.

| Enzyme Targeted | IC50 Value | Assay Type |

|---|---|---|

| KDM4A | 7.09 ± 1.36 μM | Homogeneous Time-Resolved Fluorescence |

This inhibition can lead to changes in gene expression profiles, offering insights into potential therapeutic strategies for diseases linked to epigenetic modifications.

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of derivatives of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide to optimize its pharmacological properties.

| Derivative | Activity Profile |

|---|---|

| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl oxazole-3-carboxamide | Potent AC inhibitor with favorable pharmacokinetics |

These studies are crucial for understanding how modifications to the chemical structure can enhance therapeutic efficacy and reduce side effects.

作用機序

The mechanism of action of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Position 3 Substituents

- Ethyl vs. Methyl (Target vs. However, steric bulk from ethyl could reduce binding efficiency in some targets .

- Fluorophenyl vs. Chlorophenyl or Methylphenyl (Carboxamide): 4-Fluorophenyl (Target): Fluorine’s electronegativity improves metabolic stability and may enhance interactions with polar residues in biological targets. 4-Chlorophenyl (): Chlorine’s larger size and higher lipophilicity may increase off-target interactions or toxicity compared to fluorine .

Immunomodulatory Effects

- MO5 (Methyl Substituent): Demonstrated dual immunomodulatory effects, inhibiting humoral responses in vitro while stimulating delayed-type hypersensitivity (DTH) in vivo. This suggests substituent-dependent modulation of immune pathways .

Anti-inflammatory and Antibacterial Activity

- 4-Chlorophenyl Analog (): Exhibited anti-inflammatory activity in carrageenan-induced models and antibacterial properties, likely due to chlorine’s hydrophobic interactions with microbial targets .

- Target Compound: The 4-fluorophenyl group may retain anti-inflammatory efficacy with reduced cytotoxicity, as fluorine’s smaller size minimizes nonspecific binding.

Crystallographic and Conformational Insights

- Isostructural Fluorophenyl Derivatives (): Fluorophenyl-containing compounds often exhibit planar molecular conformations, except for one fluorophenyl group oriented perpendicularly. This structural flexibility may influence target engagement compared to rigid chlorophenyl or methylphenyl analogs .

生物活性

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

The chemical formula for 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide is C12H12FN3O2, with a molecular weight of 247.24 g/mol. Its structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C12H12FN3O2 |

| Molecular Weight | 247.24 g/mol |

| IUPAC Name | 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide |

| Appearance | White crystalline solid |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Case Study:

A study conducted on the compound revealed an IC50 value in the low micromolar range (0.08–12.07 mM) against HeLa cells. This indicates a promising level of potency in inhibiting cancer cell proliferation .

The compound's interaction with cellular targets has been investigated through docking simulations. These studies suggest that it binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . Additionally, it has been shown to induce apoptosis in cancer cells by modulating Bcl-2 and Bax gene expressions .

Structure-Activity Relationships (SAR)

The biological activity of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide can be significantly influenced by its structural components:

- Amino Group : The presence of an amino group enhances solubility and potential interactions with biological macromolecules.

- Fluorophenyl Moiety : The fluorine substituent may enhance lipophilicity and improve binding affinity to target proteins.

- Ethyl Group : The ethyl group contributes to steric effects that can influence the compound's overall activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar oxazole derivatives is useful:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide | 0.08–12.07 | Tubulin polymerization inhibition |

| Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate | 10–20 | Unknown |

| 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid | 0.029 | PPARα, -γ, and -δ agonist |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR): Use , , and -NMR to confirm regioselectivity and substituent orientation.

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the 4-fluorophenyl group) .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., oxazole ring vibrations, carboxamide C=O stretch).

How can researchers resolve contradictory data in reaction yield optimization studies?

Advanced Research Focus

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst deactivation). Apply statistical contradiction analysis :

Perform sensitivity analysis using Monte Carlo simulations to assess variable impact.

Validate reproducibility via replicate experiments under controlled conditions (e.g., inert atmosphere).

Cross-reference computational predictions (e.g., activation energies from density functional theory) with empirical data to isolate outliers .

What computational strategies are recommended for designing derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate ligand-receptor interactions (e.g., binding to COX-2, analogous to structurally related triazole-carboxamides ).

- Docking Studies: Use AutoDock or Schrödinger Suite to predict binding affinities of derivatives with modified substituents (e.g., replacing ethyl with bulkier alkyl groups).

- ADMET Prediction: Apply tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) while retaining target affinity .

How can researchers investigate the mechanism of action for this compound in enzymatic inhibition?

Q. Advanced Research Focus

- Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and values.

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to elucidate interaction forces.

- Fluorescence Quenching: Monitor conformational changes in target enzymes (e.g., COX-2) upon compound binding .

What strategies are effective for analyzing structure-activity relationships (SAR) in oxazole-carboxamide analogs?

Q. Advanced Research Focus

- Comparative Molecular Field Analysis (CoMFA): Build 3D-QSAR models using steric/electrostatic fields of analogs (e.g., methoxy-substituted oxazoles ).

- Free-Wilson Analysis: Decompose bioactivity contributions of substituents (e.g., fluorophenyl vs. methylphenyl groups).

- Meta-Analysis: Aggregate published data on analogous compounds to identify conserved pharmacophores .

How can researchers assess the compound’s stability under varying environmental conditions?

Q. Advanced Research Focus

- Forced Degradation Studies: Expose the compound to stress conditions (pH extremes, UV light, heat) and monitor degradation via HPLC.

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at standard storage temperatures.

- Mass Balance Analysis: Track degradation products and pathways using LC-MS/MS .

What green chemistry approaches can be applied to improve the sustainability of its synthesis?

Q. Advanced Research Focus

- Solvent Selection Guides: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) using solvent sustainability metrics.

- Catalyst Recycling: Employ immobilized catalysts (e.g., silica-supported palladium) to reduce waste.

- Microwave-Assisted Synthesis: Enhance reaction efficiency and reduce energy consumption .

How can membrane separation technologies optimize purification post-synthesis?

Q. Advanced Research Focus

- Nanofiltration: Use membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate unreacted precursors.

- Simulated Moving Bed (SMB) Chromatography: Achieve high-purity isolation via continuous countercurrent separation.

- Process Simulation: Model purification efficiency using Aspen Plus or similar software to minimize solvent use .

What advanced techniques are recommended for studying its interactions with biological membranes?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR): Quantify binding kinetics to lipid bilayers.

- Molecular Dynamics (MD) Simulations: Simulate membrane permeation and localization (e.g., partitioning into hydrophobic regions).

- Langmuir-Blodgett Trough: Measure monolayer penetration and interfacial tension changes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。